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molecular formula C13H15BrO3 B023309 Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate CAS No. 196597-67-8

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Cat. No. B023309
M. Wt: 299.16 g/mol
InChI Key: UNEPEIYBFPORDK-UHFFFAOYSA-N
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Patent
US06218429B1

Procedure details

Bromine (10.5 g, 65.8 mmols) was dropwise added to an acetic acid (150 ml) solution containing ethyl 3-(2,3-dihydrobenzofuran-5-yl)propionate (14.5 g, 65.8 mmols) and sodium acetate (5.94 g, 72.4 mmols), and the mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. Water was added to the residue, which was then extracted with ethyl acetate. The extract was washed with a saturated saline solution and then dried with anhydrous magnesium sulfate. This was concentrated under reduced pressure to obtain 19.2 g (yield: 97%) of the target compound. This was oily.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
5.94 g
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[O:3]1[C:7]2[CH:8]=[CH:9][C:10]([CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:11][C:6]=2[CH2:5][CH2:4]1.C([O-])(=O)C.[Na+]>C(O)(=O)C>[Br:1][C:8]1[C:7]2[O:3][CH2:4][CH2:5][C:6]=2[CH:11]=[C:10]([CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
BrBr
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
O1CCC2=C1C=CC(=C2)CCC(=O)OCC
Name
Quantity
5.94 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
This was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=CC=2CCOC21)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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